3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde
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Overview
Description
3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde typically involves the Friedel-Crafts alkylation reaction. This reaction is carried out by reacting benzaldehyde with biphenyl derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Concentrated nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzoic acid.
Reduction: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemistry: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes or receptors .
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique structure imparts desirable properties to the final products, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring.
4-Methylbiphenyl: A biphenyl derivative with a methyl group at the para position.
3-Methylbiphenyl: A biphenyl derivative with a methyl group at the meta position .
Uniqueness: 3-(Di([1,1’-biphenyl]-4-yl)methyl)benzaldehyde is unique due to its combination of a benzaldehyde group with a biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler aromatic aldehydes or biphenyl derivatives .
Properties
Molecular Formula |
C32H24O |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[bis(4-phenylphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C32H24O/c33-23-24-8-7-13-31(22-24)32(29-18-14-27(15-19-29)25-9-3-1-4-10-25)30-20-16-28(17-21-30)26-11-5-2-6-12-26/h1-23,32H |
InChI Key |
NBGWJXXLYSSASH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC(=C5)C=O |
Origin of Product |
United States |
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